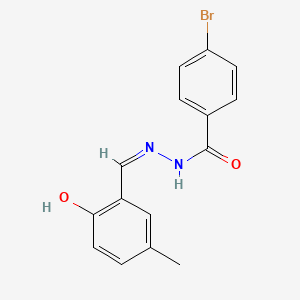![molecular formula C20H22FNO3 B6086598 4-[3-(4-fluorophenyl)-3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6086598.png)
4-[3-(4-fluorophenyl)-3-(4-methoxyphenyl)propanoyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-fluorophenyl)-3-(4-methoxyphenyl)propanoyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMPM and is a morpholine-based derivative of a propanoyl compound. The following paper will discuss the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Wirkmechanismus
The mechanism of action of FMPM involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory cytokines. FMPM also inhibits the activation of microglial cells, which are responsible for the production of inflammatory mediators in the central nervous system. FMPM has been shown to have a high binding affinity for the COX enzyme, which makes it a potent inhibitor of this enzyme.
Biochemical and Physiological Effects:
FMPM has been found to have significant biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases. FMPM has also been found to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. Additionally, FMPM has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
FMPM has several advantages and limitations for lab experiments. The advantages of FMPM include its potent anti-inflammatory, analgesic, and anticonvulsant properties, which make it a potential candidate for the treatment of various diseases. Additionally, FMPM has a high binding affinity for the COX enzyme, which makes it a potent inhibitor of this enzyme. The limitations of FMPM include its potential toxicity and the lack of information regarding its long-term effects.
Zukünftige Richtungen
There are several future directions for the research on FMPM. One potential direction is the development of FMPM-based drugs for the treatment of various inflammatory and neurodegenerative diseases. Another potential direction is the investigation of the long-term effects of FMPM on the human body. Additionally, further research is needed to determine the optimal dosage and administration of FMPM for the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for FMPM is also a potential future direction for research.
Synthesemethoden
The synthesis of FMPM involves the reaction between 4-fluorophenylpropanoic acid, 4-methoxyphenylpropanoic acid, and morpholine. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form FMPM. The reaction is performed under anhydrous conditions and requires careful monitoring of the reaction progress to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
FMPM has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. FMPM has been shown to be effective in reducing the production of pro-inflammatory cytokines and inhibiting the activation of microglial cells. These properties make FMPM a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-24-18-8-4-16(5-9-18)19(15-2-6-17(21)7-3-15)14-20(23)22-10-12-25-13-11-22/h2-9,19H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPBHQNFRBPGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)N2CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B6086528.png)
![1-methyl-5-[2-(4(1H)-quinolinylidene)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086541.png)
![1-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6086542.png)
![2-(4-methylpentyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6086543.png)

![N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6086549.png)
![2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6086556.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6086563.png)
![4-{5-[(pyridin-4-ylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B6086568.png)
amino]methyl}-2-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6086590.png)
![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6086603.png)
![4-chloro-N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6086607.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine](/img/structure/B6086608.png)
![8-bromo-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6086610.png)